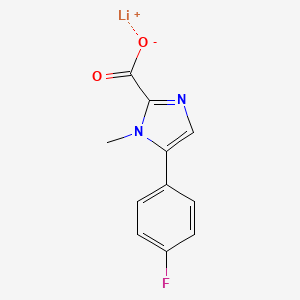
5-(Cyclohexyloxy)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclohexyloxy)-2-pyridinamine: is an organic compound that features a pyridine ring substituted with an amino group and a cyclohexyloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-pyridinamine typically involves the reaction of 2-chloropyridine with cyclohexanol in the presence of a base to form the cyclohexyloxy derivative. This intermediate is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 5-(Cyclohexyloxy)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
科学的研究の応用
Chemistry: In chemistry, 5-(Cyclohexyloxy)-2-pyridinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 5-(Cyclohexyloxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
2-Aminopyridine: Similar in structure but lacks the cyclohexyloxy group.
5-Methoxy-2-pyridinamine: Contains a methoxy group instead of a cyclohexyloxy group.
5-(Phenoxy)-2-pyridinamine: Features a phenoxy group in place of the cyclohexyloxy group.
**Uniqu
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
5-cyclohexyloxypyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13) |
InChIキー |
ADQNVGFYJDXUFE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)

![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)


![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)





